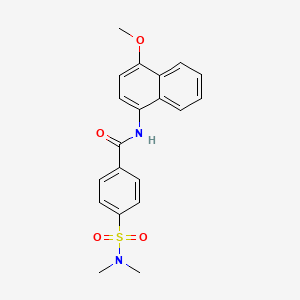

4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-22(2)27(24,25)15-10-8-14(9-11-15)20(23)21-18-12-13-19(26-3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFZGMADHXCUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with dimethylamine to yield 4-(N,N-dimethylamino)benzamide.

Introduction of the Methoxynaphthalene Moiety: The methoxynaphthalene moiety can be introduced through a Friedel-Crafts acylation reaction, where 4-methoxynaphthalene is reacted with the benzamide intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

Sulfonation: The final step involves the sulfonation of the dimethylamino group to form the dimethylsulfamoyl group. This can be achieved by reacting the intermediate with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is with a molecular weight of approximately 481.6 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the context of antibacterial and antitumor agents .

Anticancer Activity

Research has indicated that compounds similar to 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide exhibit significant anticancer properties. The incorporation of naphthalene and benzamide moieties in its structure has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the substituents can lead to varying degrees of inhibition of tumor growth, suggesting that this compound could be further investigated as a potential anticancer agent .

Targeted Drug Delivery Systems

The compound's structure allows for the development of nanoparticle-based drug delivery systems. Nanoparticles can encapsulate such compounds, enhancing their bioavailability and specificity towards cancerous tissues. This method reduces systemic side effects and improves therapeutic efficacy. The use of 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide in nanoparticle formulations could facilitate targeted delivery, making it a promising candidate for further research in drug delivery technologies .

Inhibitory Mechanisms

Studies on similar benzamide derivatives have demonstrated their potential as inhibitors for various biological pathways. For example, compounds with similar structures have been tested for their ability to inhibit specific enzymes or receptors involved in disease progression. This suggests that 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide may possess similar inhibitory capabilities, warranting investigation into its mechanisms of action against specific targets within cellular pathways associated with cancer and other diseases .

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(N,N-dimethylsulfamoyl)-N-(4-methoxyphenyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

4-(N,N-dimethylsulfamoyl)-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

4-(N,N-dimethylsulfamoyl)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxynaphthalene moiety in 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide imparts unique chemical and biological properties compared to its analogs

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 304.36 g/mol

- CAS Number : 2186-92-7

The structure features a naphthalene moiety substituted with a methoxy group and a sulfonamide functional group, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells. A related compound demonstrated potent inhibitory activity against human myelodysplastic syndrome cell lines, suggesting that 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide may also possess similar properties .

The proposed mechanism involves the inhibition of HDACs, which play a crucial role in regulating gene expression through histone modification. By inhibiting these enzymes, the compound may induce cell cycle arrest and promote apoptosis in cancerous cells. Additionally, the sulfonamide group is known to enhance solubility and bioavailability, potentially increasing therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzamide can significantly reduce cell viability in various cancer cell lines. For example, one study reported that a related compound induced G1 phase cell cycle arrest and apoptosis in SKM-1 cells, which are representative of myelodysplastic syndromes . The results indicated an increase in acetylated histone levels, further supporting the hypothesis that HDAC inhibition is a key mechanism.

In Vivo Studies

In vivo evaluations using xenograft models have shown promising results for similar compounds. They exhibited significant tumor growth inhibition compared to controls, with favorable pharmacokinetic profiles observed in animal models. These findings suggest that 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide may have potential as an anticancer agent pending further investigation .

Comparative Analysis of Similar Compounds

Q & A

Basic Research Question

- Antibacterial Activity : Use broth microdilution assays (e.g., MIC determination against E. coli or S. aureus).

- Antioxidant Screening : Employ DPPH radical scavenging assays or FRAP tests.

- Enzyme Inhibition : Fluorescence-based assays (e.g., fluorogenic substrates for proteases or kinases) can quantify inhibition .

How can computational methods like DFT improve understanding of this compound’s electronic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions for reactivity analysis.

- Frontier Molecular Orbitals (HOMO/LUMO) : Assess charge transfer behavior and stability.

- Hydrogen Bonding Networks : Simulate crystal packing using software like Gaussian or VASP. Validate results against experimental XRD data .

What strategies optimize reaction conditions to improve synthesis yield?

Advanced Research Question

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for solubility and reaction efficiency.

- Catalyst Optimization : Compare carbodiimide agents (EDC vs. DCC) with additives like HOBt to reduce racemization.

- Temperature Gradients : Perform reactions under reflux (e.g., 80°C) vs. room temperature to accelerate kinetics while monitoring side-product formation via TLC/HPLC .

How should researchers address contradictions in spectroscopic data during characterization?

Advanced Research Question

- Cross-Validation : Compare experimental NMR/IR data with literature analogs (e.g., PubChem or NIST entries) .

- Dynamic Effects : Account for tautomerism or conformational flexibility using variable-temperature NMR.

- Hybrid Techniques : Pair MS/MS fragmentation patterns with computational fragmentation simulations (e.g., MassFrontier) to resolve ambiguities .

What methodologies assess the compound’s stability under varying environmental conditions?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds.

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV.

- Light Exposure Tests : Use accelerated photostability chambers (ICH Q1B guidelines) to simulate long-term storage .

How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Advanced Research Question

- Substituent Scanning : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects.

- Scaffold Hopping : Replace the naphthalene moiety with bicyclic systems (e.g., quinoline) to alter steric interactions.

- Pharmacophore Modeling : Use Schrödinger or MOE to map key binding features (e.g., sulfonamide H-bond acceptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.